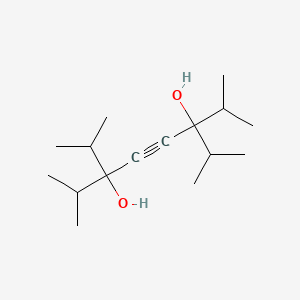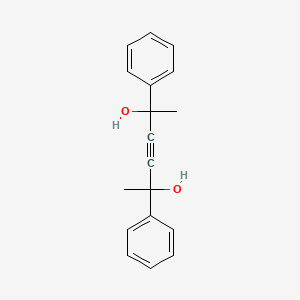![molecular formula C10H10O3 B3055130 2,2-dimethylbenzo[d][1,3]dioxole-5-carbaldehyde CAS No. 63124-55-0](/img/structure/B3055130.png)
2,2-dimethylbenzo[d][1,3]dioxole-5-carbaldehyde
Vue d'ensemble
Description
2,2-Dimethylbenzo[d][1,3]dioxole-5-carbaldehyde is an organic compound with the molecular formula C10H10O3 It is a derivative of benzo[d][1,3]dioxole, featuring a carbaldehyde group at the 5-position and two methyl groups at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dimethylbenzo[d][1,3]dioxole-5-carbaldehyde typically involves the reaction of 3,4-dihydroxybenzaldehyde with acetone in the presence of phosphorus pentoxide as a dehydrating agent. The reaction is carried out in toluene at room temperature, followed by the addition of potassium carbonate and ethyl acetate to separate the organic fraction .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and solvents. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Dimethylbenzo[d][1,3]dioxole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents such as bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: 2,2-Dimethylbenzo[d][1,3]dioxole-5-carboxylic acid.
Reduction: 2,2-Dimethylbenzo[d][1,3]dioxole-5-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2,2-Dimethylbenzo[d][1,3]dioxole-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Mécanisme D'action
The mechanism of action of 2,2-dimethylbenzo[d][1,3]dioxole-5-carbaldehyde is not fully understood. its biological activity is thought to be mediated through interactions with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, potentially leading to the modulation of enzyme activity and cellular processes.
Comparaison Avec Des Composés Similaires
2,2-Dimethylbenzo[d][1,3]dioxole: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
3,4-Methylenedioxybenzaldehyde: Similar structure but lacks the methyl groups, affecting its physical and chemical properties.
2,2-Dimethyl-1,3-benzodioxole-5-carboxylic acid: The oxidized form of the compound, with different reactivity and applications.
Uniqueness: 2,2-Dimethylbenzo[d][1,3]dioxole-5-carbaldehyde is unique due to the presence of both the aldehyde and methyl groups, which confer distinct reactivity and potential for diverse applications in synthesis and research.
Propriétés
IUPAC Name |
2,2-dimethyl-1,3-benzodioxole-5-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-10(2)12-8-4-3-7(6-11)5-9(8)13-10/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVERJBIPBLPJQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2=C(O1)C=C(C=C2)C=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344334 | |
| Record name | 2,2-Dimethyl-benzo[1,3]dioxole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63124-55-0 | |
| Record name | 2,2-Dimethyl-benzo[1,3]dioxole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-Chloro-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B3055049.png)
![Methyl 2-(benzo[D]thiazol-2-YL)acetate](/img/structure/B3055051.png)




amine](/img/structure/B3055062.png)







